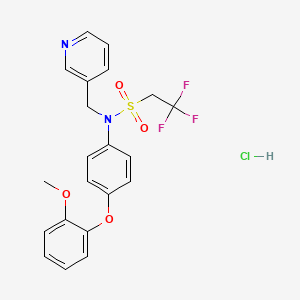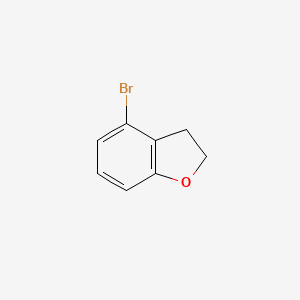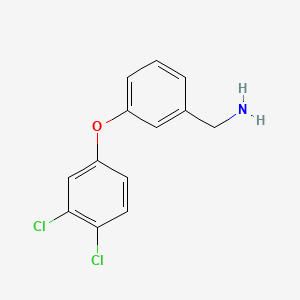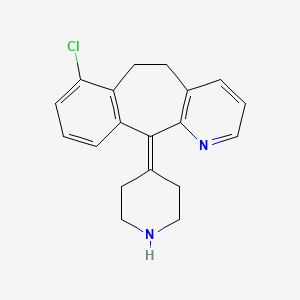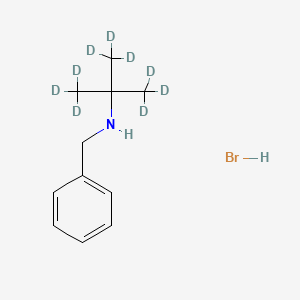
Hydroxy Gliclazide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy Gliclazide-d4 is a labelled analogue of Hydroxy Gliclazide . It is a polypeptide that can be found by peptide screening . The chemical name of this compound is Hydroxy Gliclazide and its CAS Registry number is 1346605-31-9 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of Gliclazide, a related compound, involves the reaction of aryl haloformates with amino heterocyclic compounds to produce carbamate. This carbamate is then reacted with the salt of p-toluene sulfonamide in the presence of a base to produce Gliclazide .Molecular Structure Analysis
The molecular formula of this compound is C15H21N3O4S . The average mass is 339.410 Da and the monoisotopic mass is 339.125275 Da .Physical And Chemical Properties Analysis
Gliclazide, a related compound, is a poorly water-soluble antidiabetic . It has a molecular weight of 323.41 g/mol and a melting point of 163 °C–172 °C .Wirkmechanismus
While the specific mechanism of action for Hydroxy Gliclazide-d4 was not found, Gliclazide, a related compound, works by binding to the β cell sulfonyl urea receptor (SUR1). This binding subsequently blocks the ATP sensitive potassium channels. The binding results in closure of the channels and leads to a resulting decrease in potassium efflux which leads to depolarization of the β cells .
Zukünftige Richtungen
While specific future directions for Hydroxy Gliclazide-d4 were not found, Gliclazide, a related compound, has been associated with a low risk of hypoglycemic episodes and beneficial long-term cardiovascular safety in observational cohorts . This suggests potential areas of future research and development for this compound.
Eigenschaften
CAS-Nummer |
1346605-31-9 |
|---|---|
Molekularformel |
C15H21N3O4S |
Molekulargewicht |
343.434 |
IUPAC-Name |
1-[4-(hydroxymethyl)phenyl]sulfonyl-3-(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)urea |
InChI |
InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)/i8D2,9D2 |
InChI-Schlüssel |
IHCHVBQHVIUSTM-LZMSFWOYSA-N |
SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO |
Synonyme |
N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino-d4]carbonyl]-4-(hydroxymethyl)benzenesulfonamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



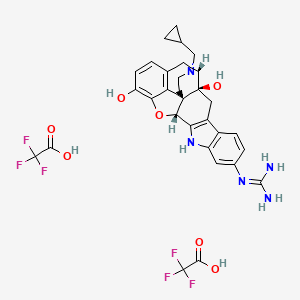
![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)
